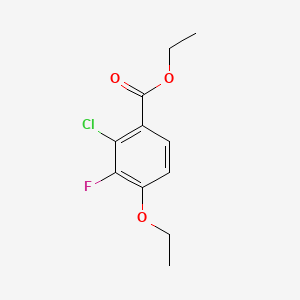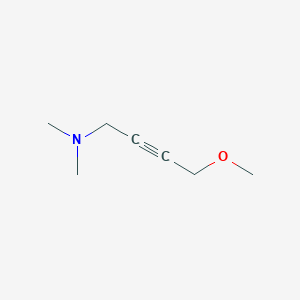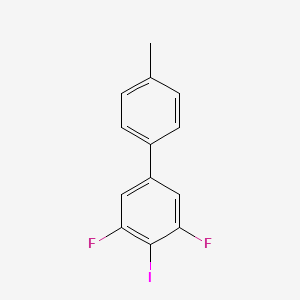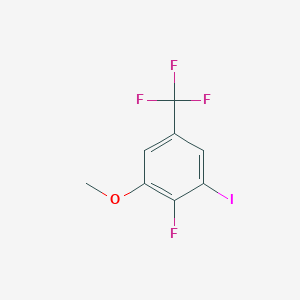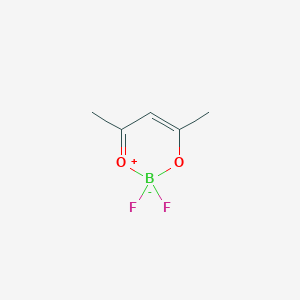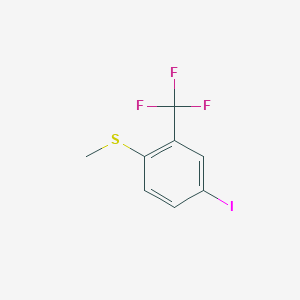
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of iodine, trifluoromethyl, and methylsulfane groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of (4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on enzymes or receptors. The iodine atom can participate in halogen bonding, while the methylsulfane group can undergo oxidation to form reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of a methylsulfane group.
Methyl 4-(trifluoromethyl)phenyl sulfone: Contains a sulfone group instead of a sulfane group.
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with similar trifluoromethyl and iodine groups.
Uniqueness
(4-Iodo-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl, iodine, and methylsulfane groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F3IS |
|---|---|
Molecular Weight |
318.10 g/mol |
IUPAC Name |
4-iodo-1-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3IS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3 |
InChI Key |
SSLIPFGTEIVDAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


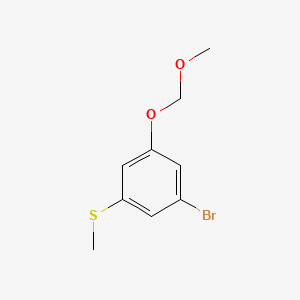

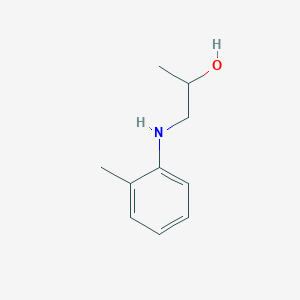
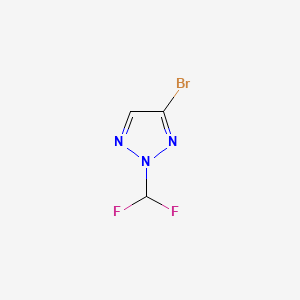
![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
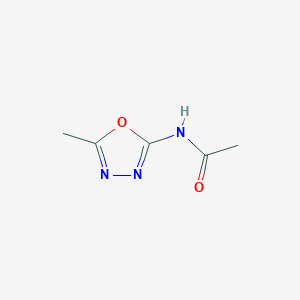
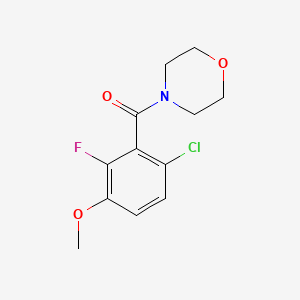
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
